
Ethyl 2-(2-phenoxyacetamido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(2-phenoxyacetamido)thiazole-4-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(2-phenoxyacetamido)thiazole-4-carboxylate typically involves a multi-step process. One common method starts with the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate . This intermediate is then reacted with phen
Biological Activity
Ethyl 2-(2-phenoxyacetamido)thiazole-4-carboxylate is a compound belonging to the thiazole family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's synthesis, structural characteristics, and biological activity, supported by relevant research findings and data.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several key steps, including the formation of the thiazole ring and the introduction of the phenoxyacetamido group. The compound can be synthesized from ethyl 2-aminothiazole-4-carboxylate through various chemical reactions, which often include acylation and esterification processes.
Key Structural Data:
- Molecular Formula: C13H14N2O3S
- Molecular Weight: 278.33 g/mol
- Functional Groups: Thiazole ring, phenoxy group, amide linkage
Antimicrobial Properties
Thiazole derivatives, including this compound, have demonstrated notable antimicrobial activity against various strains of bacteria and fungi. Research indicates that these compounds can inhibit the growth of pathogens through mechanisms that may involve interference with essential metabolic pathways.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has shown efficacy in inhibiting cancer cell proliferation in vitro, particularly against certain cancer cell lines.
Case Study: Anticancer Activity Evaluation
In a study conducted on various cancer cell lines (e.g., HeLa, MCF-7), this compound exhibited a dose-dependent inhibition of cell growth. The results indicated that at concentrations above 10 µM, significant cytotoxic effects were observed.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
HeLa | 12 |
MCF-7 | 15 |
A549 | 20 |
The mechanism by which this compound exerts its biological activity is believed to involve the inhibition of specific enzymes or receptors that are crucial for cellular metabolism and proliferation. Molecular docking studies suggest interactions with key targets involved in cancer progression and microbial resistance.
Scientific Research Applications
Antitumor Activity
Ethyl 2-(2-phenoxyacetamido)thiazole-4-carboxylate and its analogs have been investigated for their antitumor properties. A study highlighted the synthesis of several thiazole derivatives, which were tested against a panel of human tumor cell lines by the National Cancer Institute. Notably, one derivative exhibited remarkable activity against the RPMI-8226 leukemia cell line with a GI50 value of 0.08 µM, demonstrating significant potential for further development in cancer therapy .
Table 1: Antitumor Activity of Thiazole Derivatives
Compound | Cell Line | GI50 Value (µM) |
---|---|---|
This compound | RPMI-8226 (Leukemia) | 0.08 |
Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate | Broad Spectrum (NCI) | 38.3 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research involving derivatives of ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate demonstrated promising results against various bacterial strains, including Bacillus subtilis and Aspergillus niger. The derivatives showed minimum inhibitory concentrations (MICs) indicating their potential as antimicrobial agents .
Table 2: Antimicrobial Activity of Thiazole Derivatives
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate | Bacillus subtilis | Varies |
Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate | Aspergillus niger | Varies |
Influence on Gene Expression
Recent studies have explored the role of this compound in regulating gene expression, particularly focusing on the octamer-binding transcription factor 4 (Oct3/4), which is crucial for maintaining pluripotency in stem cells. Compounds derived from this structure have shown efficacy in enhancing Oct3/4 expression, thus contributing to advancements in regenerative medicine and stem cell research .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions that optimize yield and purity. Understanding the structure-activity relationship is crucial for developing more potent analogs. Modifications to the thiazole core or substituents on the phenoxy group can significantly influence biological activity .
Table 3: Structure-Activity Relationships of Thiazole Derivatives
Modification | Biological Activity |
---|---|
Substitution on thiazole core | Enhanced antitumor activity |
Variation in phenoxy group | Altered antimicrobial properties |
Properties
IUPAC Name |
ethyl 2-[(2-phenoxyacetyl)amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-2-19-13(18)11-9-21-14(15-11)16-12(17)8-20-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBYHISZJXVBKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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